Tetramethyl1,2,3,4-cyclobutanetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C12H16O8. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with four carboxylate groups, each esterified with a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the reaction of maleic anhydride with hexamethylbenzene under ultraviolet irradiation. This reaction leads to the formation of a mixture, which upon further processing yields the desired tetramethyl ester .
Industrial Production Methods: The industrial production of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate typically involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases
Major Products:
Oxidation: 1,2,3,4-Cyclobutanetetracarboxylic acid.
Reduction: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a model compound in structural biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, making it a valuable scaffold in molecular design .
Comparison with Similar Compounds
1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound without esterification.
Tetramethyl 1,2,3,4-butanetetracarboxylate: A similar compound with a butane ring instead of a cyclobutane ring
Uniqueness: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. This structural feature makes it particularly useful in applications requiring rigidity and stability .
Properties
Molecular Formula |
C12H12O8-4 |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1,2,3,4-tetramethylcyclobutane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H16O8/c1-9(5(13)14)10(2,6(15)16)12(4,8(19)20)11(9,3)7(17)18/h1-4H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
InChI Key |
NSZYKXMFFCRNJB-UHFFFAOYSA-J |
Canonical SMILES |
CC1(C(C(C1(C)C(=O)[O-])(C)C(=O)[O-])(C)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.